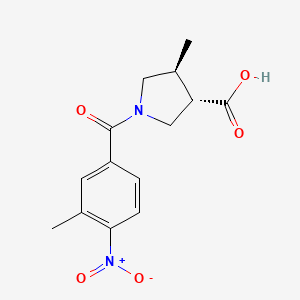
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid, also known as MNI-caged glutamate, is a chemical compound that is widely used in scientific research. It is a type of caged compound that can be used to study the mechanisms of neuronal communication and synaptic plasticity.
Wirkmechanismus
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate works by releasing glutamate when it is exposed to light. The caged compound contains a nitrobenzoyl group that absorbs light at a specific wavelength, causing it to break apart and release glutamate. This allows researchers to control the timing and location of glutamate release, which is essential for studying the mechanisms of neuronal communication and synaptic plasticity.
Biochemical and Physiological Effects:
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate has been shown to have a number of biochemical and physiological effects. It can induce long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are thought to underlie learning and memory. It can also activate ionotropic glutamate receptors, leading to an influx of calcium ions into the cell and the activation of downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate has several advantages for lab experiments. It allows researchers to control the timing and location of glutamate release with high temporal and spatial resolution. It can also be used in combination with other techniques, such as electrophysiology and imaging, to study the effects of glutamate on neuronal activity and synaptic plasticity. However, there are also some limitations to the use of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate. It can be toxic to cells at high concentrations, and it may not be suitable for all experimental systems.
Zukünftige Richtungen
There are several future directions for the use of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate in scientific research. One area of interest is the development of new caged compounds that can release other neurotransmitters, such as dopamine and serotonin. Another area of interest is the development of new techniques for controlling the release of caged compounds, such as the use of optogenetics. Finally, there is a need for further studies to determine the optimal conditions for using (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate in different experimental systems.
Synthesemethoden
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate can be synthesized by a multistep process that involves the protection of the carboxylic acid group, the nitration of the aromatic ring, and the formation of the pyrrolidine ring. The synthesis method is well-established and has been described in detail in the literature.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate is widely used in scientific research to study the mechanisms of neuronal communication and synaptic plasticity. It is a type of caged compound that can be used to control the release of glutamate, a neurotransmitter that is involved in many physiological processes in the brain. By using (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate, researchers can study the effects of glutamate on neuronal activity and synaptic plasticity with high temporal and spatial resolution.
Eigenschaften
IUPAC Name |
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-10(3-4-12(8)16(20)21)13(17)15-6-9(2)11(7-15)14(18)19/h3-5,9,11H,6-7H2,1-2H3,(H,18,19)/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDGPHAAXQLCK-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)